Scaffold Provenance: The 5-Methyl-3-phenylisoxazole-4-carboxamide Core as a Validated Pharmacophore in Oxacillin and GATA4/NKX2-5 Inhibition
The 5-methyl-3-phenylisoxazole-4-carboxamide scaffold present in the target compound is identical to the side-chain pharmacophore of oxacillin, a clinically approved β-lactam antibiotic, establishing this scaffold's capacity for specific biomolecular recognition [1]. In a distinct therapeutic context, the same scaffold elaborated as N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide achieved an IC₅₀ of 3 µM for inhibition of GATA4–NKX2-5 transcriptional synergy in a COS-1 cell-based dual-luciferase reporter assay, with demonstrated selectivity—the compound exhibited no activity against a panel of protein kinases involved in GATA4 phosphorylation [2]. The target compound (CAS 544457-76-3) bears an ethyl 2-aminobenzoate amide substituent at the same 4-carboxamide position, representing a distinct chemical space exploration point within this validated scaffold series.
| Evidence Dimension | Scaffold biological validation: GATA4–NKX2-5 transcriptional synergy inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly tested in published GATA4/NKX2-5 assays; shares identical 5-methyl-3-phenylisoxazole-4-carboxamide scaffold |
| Comparator Or Baseline | N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide: IC₅₀ = 3 µM; Oxacillin: validated antibacterial via same scaffold |
| Quantified Difference | Amide substituent differs (ethyl 2-aminobenzoate vs. N-[4-(diethylamino)phenyl]); activity difference cannot be quantified without direct testing |
| Conditions | GATA4/NKX2-5 dual-luciferase reporter assay in COS-1 cells, 30 h incubation (for IC₅₀ comparator); clinical antibacterial use (for oxacillin) |
Why This Matters
The scaffold's demonstrated molecular recognition capacity in two independent biological contexts (antibacterial and transcriptional regulation) establishes a non-random basis for selecting this compound over isoxazole carboxamides lacking the 5-methyl-3-phenyl substitution pattern.
- [1] ChEBI. Oxacillin (CHEBI:7809). European Bioinformatics Institute, 2018. View Source
- [2] Välimäki MJ, Tölli MA, Kinnunen SM, Aro J, Serpi R, Pohjolainen L, Talman V, Poso A, Ruskoaho HJ. Discovery of Small Molecules Targeting the Synergy of Cardiac Transcription Factors GATA4 and NKX2-5. J Med Chem. 2017;60(18):7781-7798. PMID: 28858485. View Source
